molecular formula C10H21N3O3 B12282234 H-Cit-OtBu

H-Cit-OtBu

Cat. No.: B12282234
M. Wt: 231.29 g/mol
InChI Key: QETKIHHFEUIQQP-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Cit-OtBu: N-tert-butoxycarbonyl-L-citrulline , is a derivative of the amino acid citrulline. It is commonly used in peptide synthesis and serves as a building block for various biochemical applications. The compound has the molecular formula C10H21N3O3 and a molecular weight of 231.29 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound involves large-scale peptide synthesis techniques, utilizing automated peptide synthesizers and high-purity reagents to ensure the consistency and quality of the final product .

Scientific Research Applications

Chemistry: H-Cit-OtBu is widely used in peptide synthesis as a protected form of citrulline. It serves as a building block for the synthesis of complex peptides and proteins .

Biology: In biological research, this compound is used to study the role of citrulline in various metabolic pathways. It is also used in the synthesis of peptide-based drugs and therapeutic agents .

Medicine: this compound is utilized in the development of peptide-based pharmaceuticals, including drugs for the treatment of cardiovascular diseases and metabolic disorders .

Industry: The compound is used in the production of various biochemical reagents and diagnostic tools. It is also employed in the synthesis of specialty chemicals and materials .

Mechanism of Action

H-Cit-OtBu exerts its effects through its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group of citrulline, allowing for selective reactions at other functional groups. The compound can be deprotected under specific conditions to release free citrulline, which can then participate in various biochemical reactions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific role in the synthesis of citrulline-containing peptides. Its selective protection and deprotection properties make it a valuable tool in the synthesis of complex peptides and proteins .

Properties

Molecular Formula

C10H21N3O3

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl (2S)-2-amino-5-(carbamoylamino)pentanoate

InChI

InChI=1S/C10H21N3O3/c1-10(2,3)16-8(14)7(11)5-4-6-13-9(12)15/h7H,4-6,11H2,1-3H3,(H3,12,13,15)/t7-/m0/s1

InChI Key

QETKIHHFEUIQQP-ZETCQYMHSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCCNC(=O)N)N

Canonical SMILES

CC(C)(C)OC(=O)C(CCCNC(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.